naphthalene-2,7-disulfonate;nickel(2+)

Description

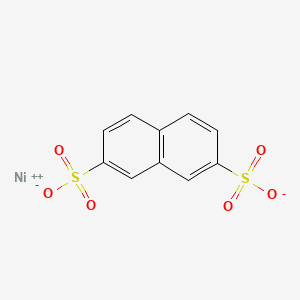

Naphthalene-2,7-disulfonate;nickel(2+) refers to a coordination complex where nickel(II) ions are associated with naphthalene-2,7-disulfonate (NDS) ligands. The compound is exemplified in the crystal structure of tris(ethylenediamine-κ²N,N')nickel(II) naphthalene-2,7-disulfonate (), where the nickel center is hexacoordinated by three ethylenediamine ligands, and the NDS acts as a counterion. This complex is notable for its stability and role in crystallographic studies.

NDS-based compounds are also widely utilized in industrial applications. For instance, derivatives like disodium 5-acetamido-4-hydroxy-3-(phenyldiazenyl)naphthalene-2,7-disulfonate (Acid Red 1, CI 18050) are employed as synthetic dyes in cosmetics and textiles due to their vivid coloration and sulfonic acid groups enhancing water solubility .

Properties

CAS No. |

72319-19-8 |

|---|---|

Molecular Formula |

C10H6NiO6S2 |

Molecular Weight |

345.0 g/mol |

IUPAC Name |

naphthalene-2,7-disulfonate;nickel(2+) |

InChI |

InChI=1S/C10H8O6S2.Ni/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |

InChI Key |

WKQJGLOSRJVIQB-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of naphthalene-2,7-disulfonate typically involves the sulfonation of naphthalene with concentrated sulfuric acid. The process includes the following steps :

Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups at the 2 and 7 positions.

Neutralization: The resulting naphthalene-2,7-disulfonic acid is neutralized with a suitable base, such as sodium hydroxide, to form the disodium salt.

Complexation: The disodium salt of naphthalene-2,7-disulfonate is then reacted with a nickel(2+) salt, such as nickel(2+) sulfate, under controlled conditions to form the desired coordination compound.

Industrial Production Methods

Industrial production methods for naphthalene-2,7-disulfonate;nickel(2+) involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors for sulfonation and automated systems for neutralization and complexation to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,7-disulfonate;nickel(2+) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the nickel(2+) to nickel(0) or other lower oxidation states.

Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce nickel(0) complexes .

Scientific Research Applications

Naphthalene-2,7-disulfonate;nickel(2+) has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.

Coordination Chemistry: Researchers explore its coordination behavior with different ligands to understand its structural and electronic properties.

Environmental Chemistry: It is used in studies related to the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.

Mechanism of Action

The mechanism of action of naphthalene-2,7-disulfonate;nickel(2+) involves its ability to form coordination complexes with various ligands. The nickel(2+) ion acts as a central metal ion, coordinating with the sulfonate groups of naphthalene-2,7-disulfonate and other ligands. This coordination can influence the electronic properties of the compound, making it useful in catalysis and material science .

Comparison with Similar Compounds

Table 1: Key Properties of Naphthalene-2,7-Disulfonate Derivatives and Metal Complexes

| Compound | Chemical Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications | Notable Properties |

|---|---|---|---|---|---|

| Naphthalene-2,7-disulfonate;nickel(2+) (tris(ethylenediamine) complex) | Ni(C₂H₈N₂)₃ | ~580 (estimated) | Ethylenediamine ligands, sulfonate counterions | Crystallography, coordination chemistry | High thermal stability, octahedral geometry |

| Disodium 5-acetamido-4-hydroxy-3-(phenyldiazenyl)NDS (Acid Red 1) | C₂₀H₁₄N₃Na₂O₁₁S₃ | 672.63 | Azo group, acetamido, hydroxyl, sulfonate | Cosmetic/textile dye | λmax = 520 nm, water-soluble |

| Disodium 5-amino-4-hydroxy-3-(phenylazo)NDS (CI 17200) | C₁₆H₁₂N₃Na₂O₈S₂ | 484.40 (estimated) | Azo group, amino, hydroxyl, sulfonate | Industrial dye | Restricted in cosmetics (Category IV/I) |

| Trisodium (4E)-3-oxo-4-[(4-sulfonato-1-naphthyl)hydrazono]NDS (Red 2G) | C₂₀H₁₁N₂Na₃O₁₀S₃ | 628.54 | Hydrazono, sulfonate, oxo | Food colorant (historically) | Banned in food due to toxicity |

| Calcium dinonylnaphthalenedisulfonate | C₃₀H₄₈CaO₆S₂ | ~683.0 | Branched alkyl chains, sulfonate | Surfactant, corrosion inhibitor | Hydrophobic-lipophilic balance |

Key Differences

(a) Coordination Chemistry vs. Ionic Salts

- The nickel(II) complex is a coordination compound with ethylenediamine ligands, enabling applications in crystallography and catalysis. In contrast, sodium or calcium salts of NDS (e.g., CI 17200, dinonylnaphthalenedisulfonates) function as ionic species with sulfonate groups dictating solubility and surfactant behavior .

(b) Substituent Effects on Dye Properties

- Azo groups (e.g., in Acid Red 1 and CI 17200) confer intense coloration, while acetamido or hydroxyl groups modify electronic transitions, shifting λmax values (e.g., 520 nm for Acid Red 1 vs. ~480 nm for simpler azo derivatives) .

- Alkyl chain modifications (e.g., dinonyl groups in ) enhance hydrophobicity, making such derivatives suitable as surfactants rather than dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.